Vinflunine ditartrate
CAS No.: 194468-36-5
Cat. No.: VC21348401
Molecular Formula: C53H66F2N4O20
Molecular Weight: 1117.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 194468-36-5 |
---|---|
Molecular Formula | C53H66F2N4O20 |
Molecular Weight | 1117.1 g/mol |
IUPAC Name | 2,3-dihydroxybutanedioic acid;methyl (1R,10S,12R)-11-acetyloxy-4-[(12S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
Standard InChI | InChI=1S/C45H54F2N4O8.2C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;2*5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t26?,27?,36?,37?,38?,42-,43-,44+,45+;;/m1../s1 |
Standard InChI Key | YIHUEPHBPPAAHH-PGCYHTSJSA-N |
Isomeric SMILES | CC[C@@]12C=CCN3C1[C@]4(CC3)C([C@](C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES | CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Chemical Structure and Properties
Vinflunine ditartrate is a semi-synthetic derivative of vinorelbine, another vinca alkaloid. The molecule has undergone specific fluorination, which enhances its pharmacological activity and stability. The structural modifications of vinflunine compared to other vinca alkaloids contribute to its unique binding characteristics with tubulin and subsequent effects on microtubule dynamics .
As a salt form, vinflunine ditartrate provides appropriate solubility for intravenous administration, which is the approved route for clinical use. The compound's structure allows it to effectively interact with its target proteins while maintaining suitable pharmacokinetic properties for clinical application .
Mechanism of Action
Primary Pharmacodynamics
The pharmacology of vinflunine ditartrate is similar to other vinca alkaloids, functioning as a cell-cycle-specific agent that blocks mitosis and produces metaphase arrest due to the inhibition of tubulin polymerization . This interference with microtubule assembly leads to inhibition of mitotic spindle formation, which is considered the major mechanism by which vinflunine exerts its antitumor effects .
In vitro studies have demonstrated that vinflunine binds to the vinca binding site on tubulin and suppresses the dynamic stability of microtubules . Specifically, it reduces microtubular growth rate and shortening rate, and inhibits the rate of treadmilling . This binding occurs at or near the vinca binding sites at β-tubulin, most likely at the interdimer interface .
Cellular Effects
Vinflunine disrupts the dynamic function of microtubules through several mechanisms:
These effects ultimately lead to mitotic accumulation at the metaphase/anaphase transition, resulting in cell apoptosis . Through its interaction with tubulin, vinflunine induces a G2+M arrest or a mitotic arrest in the cell cycle .
Pharmacokinetics
Absorption and Distribution
Vinflunine is administered intravenously, eliminating considerations of oral absorption. The drug displays a linear pharmacokinetic profile across the range of administered doses (from 30 mg/m² to 400 mg/m²) in cancer patients . Blood concentrations of vinflunine are generally higher than those in plasma (plasma:blood ratio of 0.80), indicating uptake into blood cells .
Plasma protein binding of vinflunine is moderate in human sera (67% in whole blood and 79% in plasma) and mainly involves high-density lipoprotein (HDL) and albumin . This protein binding profile influences the drug's distribution and clearance characteristics.
Metabolism and Elimination
Vinflunine is metabolized to several compounds, with 4-O-deacetylvinflunine (DVFL) being a significant active metabolite . DVFL exposures are substantial in humans, reaching approximately 50-60% (on a molar AUC basis) of vinflunine concentrations . The conversion of vinflunine to DVFL is relatively slow in humans, with a time to reach maximum plasma concentration (Tmax) of approximately 14 hours .
In vitro studies have revealed a major role of cytochrome P450 (CYP) subtype 3A4 in the oxidative metabolism of vinflunine, while multiple esterases in different organs are involved in the formation of DVFL . The elimination half-life of vinflunine in humans after a single dose is approximately 23 hours, while DVFL has a longer half-life of about 88 hours . These prolonged half-lives suggest that DVFL is likely to contribute significantly to the pharmacological action of vinflunine in humans.
Drug-related material is excreted predominantly in the feces (46% in humans), with some urinary excretion also detected . The high levels of fecal elimination indicate that biliary excretion is an important route of elimination . Serum clearance of vinflunine in humans is approximately 0.63 L/h/kg after a single dose .
Table 1: Comparative Pharmacokinetic Parameters of Vinflunine Across Species
Parameter | Human | Mouse | Rat | Monkey |
---|---|---|---|---|
Elimination half-life (h) | 23 | 4-13 | 4-13 | 4-13 |
DVFL half-life (h) | 88 | 40 | 18 | 33 |
Serum clearance (L/h/kg) | 0.63 | 1.4-2.3 | 1.4-2.3 | 1.4-2.3 |
DVFL exposure (% of VFL) | 50-60 | 50-60 | 1 | 6 |
DVFL Tmax (h) | 14 | 1-2 | 4-6 | 4-6 |
Factors Affecting Pharmacokinetics
Research has identified several factors that influence vinflunine clearance, including creatinine clearance, body surface area, and combination with PEGylated doxorubicin . Accounting for these factors can reduce the interindividual variability in vinflunine pharmacokinetics from 28.2% to 25.3% .
Pharmacodynamics
Hematological Effects
Vinflunine exhibits significant effects on the hematopoietic system. Mechanistic studies have confirmed the sensitivity of erythroid and myeloid precursors to the cytotoxic nature of vinflunine . The drug also inhibits the formation of megakaryocytes from human bone marrow and mononuclear cells . These effects manifest clinically as myelosuppression, primarily neutropenia, which is a dose-limiting toxicity .
The severity of these hematological effects is related to drug exposure, with higher exposures associated with more severe neutropenia . This relationship has been characterized through pharmacokinetic/pharmacodynamic modeling, which has helped inform dose adjustment strategies for patients with factors affecting vinflunine clearance .
Clinical Development
The clinical development of vinflunine began with three single-agent pharmacokinetic Phase I studies exploring different administration schedules:
Therapeutic Applications
Approved Indications
Vinflunine ditartrate is currently approved in Europe as a single agent for the treatment of adult patients with advanced transitional cell carcinoma of the urothelium (bladder cancer) after failure of a prior platinum-containing regimen . This approval is based on clinical trial evidence demonstrating efficacy in this difficult-to-treat patient population.
The recommended dose is 320 mg/m² administered as a 20-minute intravenous infusion once every three weeks . Dose adjustments may be necessary based on individual patient factors such as renal function, as vinflunine clearance is influenced by creatinine clearance .
Importantly, efficacy was demonstrated in both patients with or without prior cisplatin use . In the eligible population (excluding patients with significant protocol violations), subgroup analyses according to prior cisplatin use showed a hazard ratio of 0.64 (95% CI 0.40-1.03, p=0.0821) in the absence of prior cisplatin, and a hazard ratio of 0.80 (95% CI 0.60-1.06, p=0.1263) in the presence of prior cisplatin .
Drug Interactions
Cytochrome P450 Interactions
CYP3A4 inhibitors such as ketoconazole, itraconazole, and ritonavir decreased vinflunine metabolism in vitro . These studies also indicated that docetaxel and paclitaxel could possibly inhibit vinflunine metabolism . This suggests potential for drug-drug interactions when vinflunine is co-administered with strong CYP3A4 inhibitors or other drugs that are substrates of this enzyme.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume